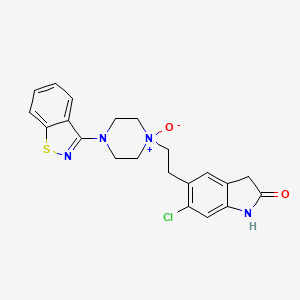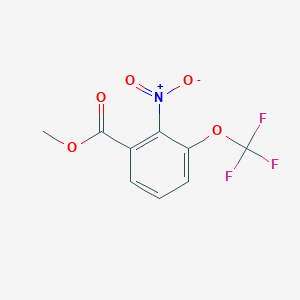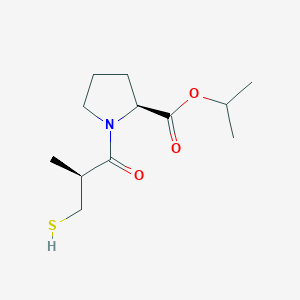
N-Methyl-L-DOPA-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-L-DOPA-d3 is a deuterated form of N-Methyl-L-DOPA, a derivative of the naturally occurring amino acid L-DOPA. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuteration. One common method includes the use of methyl iodide in the presence of a base to methylate L-DOPA. The resulting N-Methyl-L-DOPA is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and deuteration processes. These processes are optimized for yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of L-DOPA and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in neurological disorders.
Industry: Used in the development of new drugs and in the synthesis of complex organic molecules.
作用機序
N-Methyl-L-DOPA-d3 exerts its effects by interacting with various molecular targets and pathways. It is primarily involved in the dopaminergic system, where it acts as a precursor to dopamine. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes.
類似化合物との比較
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease.
N-Methyl-L-DOPA: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
3-O-Methyldopa: A metabolite of L-DOPA, involved in dopamine biosynthesis.
Uniqueness: N-Methyl-L-DOPA-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of metabolic pathways with greater precision and can help in understanding the pharmacokinetics and pharmacodynamics of related compounds.
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
214.23 g/mol |
IUPAC名 |
(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3 |
InChIキー |
QZIWDCLHLOADPK-LNEZGBMJSA-N |
異性体SMILES |
[2H]C([2H])([2H])N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
正規SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)


![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)

![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
